![molecular formula C12H20N2OS B5887111 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol
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Overview
Description
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol, also known as MTEP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a role in various neurological disorders.
Mechanism of Action
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's mechanism of action involves the selective antagonism of mGluR5, which is a G protein-coupled receptor that plays a role in various neurological functions such as synaptic plasticity and neurotransmitter release. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's ability to selectively target mGluR5 has been shown to have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's biochemical and physiological effects have been extensively studied in animal models. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has been shown to reduce glutamate-mediated excitotoxicity, which is a process that leads to neuronal death in various neurological disorders. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has also been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's advantages in lab experiments include its ability to selectively target mGluR5, which allows for specific modulation of glutamate signaling pathways. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's limitations include its complex synthesis process and potential off-target effects.
Future Directions
For 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol research include investigating its potential therapeutic applications in other neurological disorders and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol involves a multi-step process that includes the formation of the piperazine ring, introduction of the thienylmethyl group, and the final addition of the hydroxyethyl group. The synthesis of 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has been described in several research articles, and it involves the use of various reagents and solvents. The synthesis of 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Huntington's disease, and Fragile X syndrome. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol's ability to selectively target mGluR5 has been shown to have neuroprotective effects in animal models of these disorders. 2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol has also been studied for its potential use in treating addiction and anxiety disorders.
properties
IUPAC Name |
2-[4-[(3-methylthiophen-2-yl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-11-2-9-16-12(11)10-14-5-3-13(4-6-14)7-8-15/h2,9,15H,3-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNWTDDQNGNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5351021 |
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